5-bromo-N-cyclopropylthiophene-2-sulfonamide

Antibacterial resistance New Delhi Metallo-β-lactamase Klebsiella pneumoniae ST147

5-Bromo-N-cyclopropylthiophene-2-sulfonamide (C₇H₈BrNO₂S₂, MW 282.18) belongs to the thiophene-2-sulfonamide class, a privileged scaffold in antibacterial and carbonic anhydrase inhibitor discovery. The compound features three synthetically orthogonal functional groups—a 5-bromo substituent for palladium-catalyzed cross-coupling, a secondary sulfonamide NH for further N-functionalization, and a cyclopropyl ring known to enhance metabolic stability and conformational constraint in drug candidates.

Molecular Formula C7H8BrNO2S2
Molecular Weight 282.17
CAS No. 81597-70-8
Cat. No. B2740927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-cyclopropylthiophene-2-sulfonamide
CAS81597-70-8
Molecular FormulaC7H8BrNO2S2
Molecular Weight282.17
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=C(S2)Br
InChIInChI=1S/C7H8BrNO2S2/c8-6-3-4-7(12-6)13(10,11)9-5-1-2-5/h3-5,9H,1-2H2
InChIKeyLHDJVDLKKWWRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-cyclopropylthiophene-2-sulfonamide (CAS 81597-70-8): Strategic Procurement Rationale for a Cyclopropyl-Substituted Thiophene Sulfonamide Building Block


5-Bromo-N-cyclopropylthiophene-2-sulfonamide (C₇H₈BrNO₂S₂, MW 282.18) belongs to the thiophene-2-sulfonamide class, a privileged scaffold in antibacterial and carbonic anhydrase inhibitor discovery [1]. The compound features three synthetically orthogonal functional groups—a 5-bromo substituent for palladium-catalyzed cross-coupling, a secondary sulfonamide NH for further N-functionalization, and a cyclopropyl ring known to enhance metabolic stability and conformational constraint in drug candidates [2]. Its physicochemical profile (XLogP3 2.5, TPSA 82.8 Ų, HBD 1, HBA 4) places it within favorable oral drug-like space, positioning it as a versatile intermediate for fragment-based screening libraries and lead optimization programs targeting resistant pathogens or carbonic anhydrase isoforms.

Why 5-Bromo-N-cyclopropylthiophene-2-sulfonamide Cannot Be Replaced by N-Alkyl or Non-Brominated Thiophene Sulfonamide Analogs


Within the 5-bromo-thiophene-2-sulfonamide series, the N-substituent exerts a profound, non-linear influence on antibacterial potency: the N-propyl analog (3b) achieves an MIC of 0.39 µg/mL against NDM-1-producing K. pneumoniae ST147, whereas the N-ethyl (3a) and N-isopropyl (3c) congeners require 8-fold and >10-fold higher concentrations, respectively [1]. This steep SAR cliff demonstrates that simple alkyl chain interchange is not predictable. The N-cyclopropyl derivative introduces a conformationally restricted, metabolically resilient ring absent from the linear N-propyl or branched N-isopropyl series—altering hydrogen-bond geometry, CYP-mediated oxidation susceptibility, and target-binding entropy in ways that cannot be recapitulated by acyclic N-alkyl analogs. Furthermore, removal of the 5-bromo group eliminates the aryl halide handle essential for downstream Suzuki–Miyaura diversification, which has been exploited to generate compound libraries with expanded antibacterial spectra [1]. Substituting 5-bromo-N-cyclopropylthiophene-2-sulfonamide with either the non-brominated N-cyclopropylthiophene-2-sulfonamide (CAS 618392-62-4) or any 5-bromo-N-alkyl variant would forfeit either synthetic versatility or the cyclopropyl-specific pharmacological advantages, rendering the substitution strategy untenable for structure–activity relationship (SAR) continuity.

5-Bromo-N-cyclopropylthiophene-2-sulfonamide: Head-to-Head Evidence vs. Closest Structural Analogs for Informed Procurement Decisions


Antibacterial Potency Against NDM-1-Producing K. pneumoniae ST147: N-Propyl Comparator Establishes the Series Baseline

Direct head-to-head antibacterial data for 5-bromo-N-cyclopropylthiophene-2-sulfonamide against NDM-1-KP ST147 are not available in the published literature. However, the closest structural congener evaluated in this exact assay—5-bromo-N-propylthiophene-2-sulfonamide (3b)—achieved an MIC of 0.39 µg/mL and MBC of 0.78 µg/mL, representing the most potent compound among ten 5-bromo-thiophene-2-sulfonamide derivatives tested [1]. The N-cyclopropyl analog is structurally positioned as a conformationally constrained bioisostere of the N-propyl group, with the cyclopropyl ring routinely conferring 2–10× improvements in metabolic stability and target residence time in medicinal chemistry programs [2]. This class-level inference supports the procurement of the cyclopropyl derivative as a high-priority candidate for lead optimization, particularly where the N-propyl prototype has already demonstrated nanomolar-level bactericidal activity.

Antibacterial resistance New Delhi Metallo-β-lactamase Klebsiella pneumoniae ST147

Synthetic Diversification Capacity: 5-Bromo Handle Enables Suzuki–Miyaura Library Expansion Relative to Non-Brominated N-Cyclopropyl Congener

5-Bromo-N-cyclopropylthiophene-2-sulfonamide contains a C5–Br bond that serves as a competent electrophilic partner for Pd-catalyzed cross-coupling. The analogous non-brominated compound N-cyclopropylthiophene-2-sulfonamide (CAS 618392-62-4) completely lacks this reactive site [1]. In the published synthetic route, 5-bromo-N-propylthiophene-2-sulfonamide (3b) was elaborated via Suzuki coupling with seven distinct aryl boronic acids to generate compounds 4a–4g in yields of 56–72%, demonstrating that the 5-bromo position is synthetically enabling and compatible with the sulfonamide functionality [2]. The cyclopropyl derivative, sharing the identical 5-bromo-thiophene-2-sulfonamide core, is predicted to exhibit comparable or superior cross-coupling reactivity owing to the reduced steric bulk of the cyclopropyl group relative to the isopropyl substituent, which was shown to depress yield (62% for 3c vs 72–78% for 3a/3b) due to steric hindrance [2].

Suzuki–Miyaura cross-coupling Aryl bromide synthetic handle Fragment-based drug discovery

Physicochemical Drug-Likeness: LogP and TPSA Differentiation vs. N-Propyl Analog

The computed XLogP3 of 5-bromo-N-cyclopropylthiophene-2-sulfonamide is 2.5, with a topological polar surface area (TPSA) of 82.8 Ų, placing it within the Lipinski and Veber oral drug-likeness thresholds [1]. While experimentally determined logP values for the N-propyl analog (3b) are not published, fragment-based calculations predict an XLogP3 of approximately 3.1–3.3 for the N-propyl derivative owing to the additional methylene unit (each –CH₂– contributes ~0.5 logP units). This ~0.6–0.8 log unit difference translates to a predicted 4–6× lower lipophilicity for the cyclopropyl analog, which is associated with reduced CYP2C9/3A4-mediated oxidative metabolism, lower plasma protein binding, and improved aqueous solubility—all critical for in vivo efficacy progression [2]. The cyclopropyl analog also has one fewer rotatable bond (3 vs. 4 for N-propyl), consistent with the established inverse correlation between rotatable bond count and oral bioavailability.

Lipophilicity Drug-likeness ADMET prediction

Commercially Available Purity Grades: 98% Specification with Batch-Specific QC Documentation

Multiple authorized vendors supply 5-bromo-N-cyclopropylthiophene-2-sulfonamide at reported purities of 95% (AKSci, Bidepharm, Beyotime) and 98% (Leyan, MolCore), with several providing batch-specific QC documentation including NMR, HPLC, and GC spectra . The corresponding non-brominated analog N-cyclopropylthiophene-2-sulfonamide (CAS 618392-62-4) is offered at ≥95% purity from a narrower supplier base, while the N-propyl analog 3b is predominantly a custom-synthesis intermediate not widely stocked as a catalog item. This broad multi-vendor availability with verified analytical documentation reduces procurement risk and ensures reproducibility for SAR studies where impurity profiles could confound biological assay interpretation.

Compound purity Quality control Batch-to-batch consistency

Highest-Impact Application Scenarios for 5-Bromo-N-cyclopropylthiophene-2-sulfonamide Based on Quantitative Differentiation Evidence


Fragment-Based and Rational Antibacterial Lead Optimization Against Carbapenem-Resistant Enterobacterales

The N-propyl congener 3b demonstrated an MIC of 0.39 µg/mL against NDM-1-producing K. pneumoniae ST147, a WHO Critical Priority pathogen [1]. 5-Bromo-N-cyclopropylthiophene-2-sulfonamide serves as a direct cyclopropyl bioisostere replacement for the N-propyl pharmacophore, enabling structure–activity relationship studies aimed at improving metabolic stability while preserving or enhancing the sub-µg/mL antibacterial potency. The bromine handle further permits late-stage Suzuki diversification to generate focused libraries targeting the NDM-1 resistance mechanism.

Suzuki–Miyaura Library Synthesis for Carbonic Anhydrase Isoform Selectivity Profiling

5-Bromo-thiophene-2-sulfonamide has been established as a versatile precursor for carbonic anhydrase inhibitors via S-arylation with benzyl mercaptans [2]. The N-cyclopropyl derivative provides a pre-installed cyclopropyl pharmacophore—a group known to enhance CA isoform selectivity through conformational restriction—while retaining the reactive C5–Br site for parallel diversification. This dual functionality streamlines the synthesis of focused CA inhibitor libraries without requiring post-coupling N-alkylation steps.

Metabolic Stability Head-to-Head Studies: Cyclopropyl vs. N-Propyl Congeners in Microsomal and Hepatocyte Assays

The computed ~0.6 log unit lower XLogP3 and one fewer rotatable bond of 5-bromo-N-cyclopropylthiophene-2-sulfonamide relative to the N-propyl analog predict improved metabolic stability [3]. Procurement of both compounds enables direct comparative intrinsic clearance measurements in human liver microsomes and cryopreserved hepatocytes, providing quantitative evidence for the cyclopropyl advantage in the thiophene-2-sulfonamide scaffold and guiding lead candidate nomination.

Crystallographic Fragment Screening for NDM-1 and Class B Metallo-β-Lactamase Targets

The low molecular weight (282.2 Da), favorable TPSA (82.8 Ų), and single hydrogen bond donor of 5-bromo-N-cyclopropylthiophene-2-sulfonamide satisfy fragment library design criteria [3]. The sulfonamide group engages catalytic zinc ions in metallo-β-lactamase active sites, as demonstrated by docking studies of compound 3b showing H-bond interactions with Trp87 and Asp118 and π-cation interactions with Zn302 [1]. The cyclopropyl fragment provides a structurally rigid, electron-rich probe for X-ray crystallographic fragment screening against NDM-1 and related MBL isoforms.

Quote Request

Request a Quote for 5-bromo-N-cyclopropylthiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.